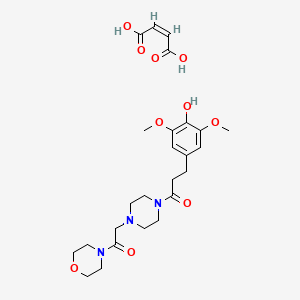
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is a complex organic compound with a unique structure that combines piperazine and morpholine moieties with a cinnamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate typically involves multiple steps. The starting materials often include piperazine, morpholine, and 3,5-dimethoxy-4-hydroxycinnamaldehyde. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process might include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced version.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may serve as a model compound for understanding how structural changes impact function.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
作用機序
The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate involves its interaction with molecular targets in biological systems. The cinnamoyl group may play a role in binding to specific receptors or enzymes, while the piperazine and morpholine moieties could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
Piperazine derivatives: These compounds share the piperazine core but differ in their functional groups and overall structure.
Morpholine derivatives: These compounds contain the morpholine ring and vary in their additional substituents.
Cinnamoyl compounds: These compounds feature the cinnamoyl group and differ in their attached moieties.
Uniqueness
Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-morpholinocarbonylmethyl-, maleate is unique due to its combination of piperazine, morpholine, and cinnamoyl groups
特性
CAS番号 |
58493-21-3 |
|---|---|
分子式 |
C25H35N3O10 |
分子量 |
537.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H31N3O6.C4H4O4/c1-28-17-13-16(14-18(29-2)21(17)27)3-4-19(25)23-7-5-22(6-8-23)15-20(26)24-9-11-30-12-10-24;5-3(6)1-2-4(7)8/h13-14,27H,3-12,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
RPLJVBMZPQEHOB-BTJKTKAUSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCOCC3.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


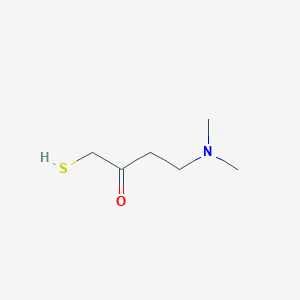
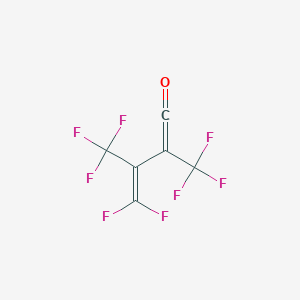
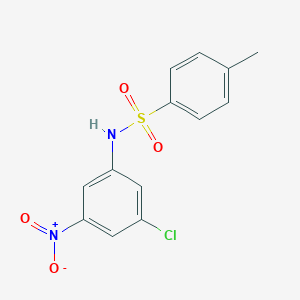
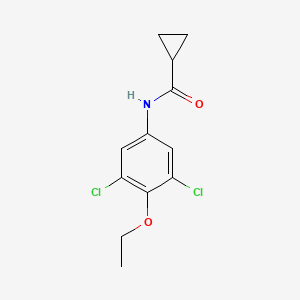
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

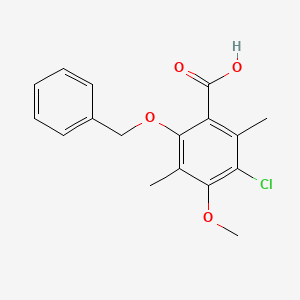
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
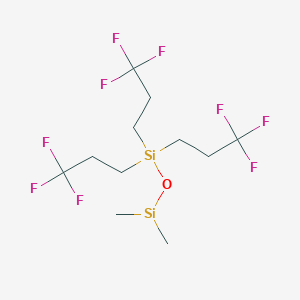
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)

![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)
![1H,3H-Thieno[3,4-c]furan-1-one, 4,6-diphenyl-](/img/structure/B14605319.png)
